N'-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-(phenylsulfanyl)propanehydrazide
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Overview
Description
N’-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(phenylsulfanyl)propanohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline ring, a methoxy group, a chloro substituent, and a phenylsulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(phenylsulfanyl)propanohydrazide typically involves the condensation of 2-chloro-7-methoxy-3-quinolinecarbaldehyde with 2-(phenylsulfanyl)propanohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(phenylsulfanyl)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent in the quinoline ring can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
N’-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(phenylsulfanyl)propanohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(phenylsulfanyl)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to the suppression of these cells.
Comparison with Similar Compounds
N’-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(phenylsulfanyl)propanohydrazide can be compared with other similar compounds, such as:
N’-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide: Similar structure but with a methyl group instead of a methoxy group.
N’-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(4-methylphenoxy)acetohydrazide: Similar structure but with a different substitution pattern on the phenyl ring.
N’-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(2-naphthyloxy)acetohydrazide: Contains a naphthyl group instead of a phenyl group.
These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activities
Properties
Molecular Formula |
C20H18ClN3O2S |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-phenylsulfanylpropanamide |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13(27-17-6-4-3-5-7-17)20(25)24-22-12-15-10-14-8-9-16(26-2)11-18(14)23-19(15)21/h3-13H,1-2H3,(H,24,25)/b22-12+ |
InChI Key |
OXRFTEYVUZGICO-WSDLNYQXSA-N |
SMILES |
CC(C(=O)NN=CC1=C(N=C2C=C(C=CC2=C1)OC)Cl)SC3=CC=CC=C3 |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(N=C2C=C(C=CC2=C1)OC)Cl)SC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NN=CC1=C(N=C2C=C(C=CC2=C1)OC)Cl)SC3=CC=CC=C3 |
Origin of Product |
United States |
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